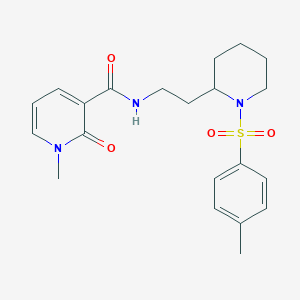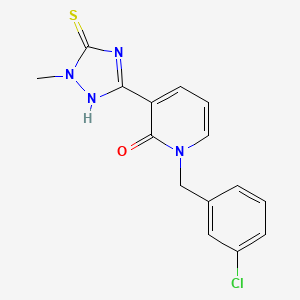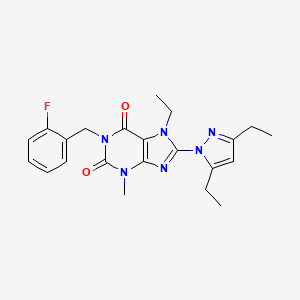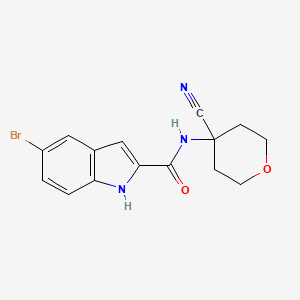
6-Fluoro-3-methoxy-2-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-methoxy-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H7BFNO5 and a molecular weight of 214.95 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3-methoxy-2-nitrophenylboronic acid is 1S/C7H7BFNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis
6-Fluoro-3-methoxy-2-nitrophenylboronic acid has a molecular weight of 214.95 . It is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Sensing
6-Fluoro-3-methoxy-2-nitrophenylboronic acid and related compounds demonstrate potential in fluorescent labeling and sensing applications due to their unique photophysical properties. For instance, derivatives of fluorene, including those with substitutions similar to 6-fluoro-3-methoxy-2-nitrophenylboronic acid, show extremely high fluorescence quantum yields, making them excellent candidates for biochemical analysis. Such compounds are characterized by strong fluorescence, large Stokes' shifts in aqueous media, and high stability against light and heat. This stability and fluorescence behavior make them suitable for use as fluorescent labeling reagents, offering a method to detect and quantify biological and chemical substances in various environments (Hirano et al., 2004).
Synthesis and Characterization of Novel Compounds
Research has explored the synthesis and characterization of novel compounds utilizing boronic acids for creating materials with specific properties, such as enhanced fluorescence or improved catalytic activities. The study of pi-extended fluorene derivatives, including those with nitro groups, revealed compounds with high fluorescence quantum yield, demonstrating the potential for new fluorescent solvatochromic dyes. These compounds exhibit on-off emission behavior influenced by solvents, highlighting their applicability in developing sensitive and selective optical sensors (Kotaka et al., 2010).
Catalysis and Chemical Reactions
Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, play a crucial role in catalysis and chemical synthesis. They serve as key intermediates in cross-coupling reactions, which are fundamental in constructing complex organic molecules. Studies demonstrate the effectiveness of fluoro-containing arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions, showing their ability to react efficiently and serve as general coupling partners in the synthesis of diverse organic compounds. This highlights their importance in medicinal chemistry and materials science, where precise molecular architecture is crucial (Chen et al., 2016).
Environmental Applications
Compounds related to 6-Fluoro-3-methoxy-2-nitrophenylboronic acid find applications in environmental chemistry, particularly in the degradation of pollutants. Studies on the photoassisted Fenton reaction reveal the capability of similar compounds to decompose persistent organic pollutants in water, offering a mild and effective method for treating pesticide wastes and potentially hazardous chemicals. This demonstrates the broader environmental significance of research on boronic acid derivatives and their potential in developing sustainable and efficient waste treatment technologies (Pignatello & Sun, 1995).
Wirkmechanismus
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of 6-Fluoro-3-methoxy-2-nitrophenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Eigenschaften
IUPAC Name |
(6-fluoro-3-methoxy-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAWZITZBEOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1[N+](=O)[O-])OC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methoxy-2-nitrophenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)




![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)